molecular formula C12H16N2O B1310331 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine CAS No. 883545-36-6

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine

Cat. No.: B1310331
CAS No.: 883545-36-6
M. Wt: 204.27 g/mol
InChI Key: JRWGQKZCVBUDKZ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxyethyl group and a methyl group attached to the indole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, 2-methoxyethanol, and methyl iodide.

    Alkylation: The indole is first alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 2-position of the indole ring.

    Etherification: The resulting 2-methylindole is then reacted with 2-methoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the 1-(2-methoxy-ethyl) group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar structural features but different applications.

    Propylene glycol methyl ether: Another glycol ether with industrial uses.

Uniqueness

1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine is unique due to its specific indole structure, which imparts distinct chemical and biological properties. Its combination of a methoxyethyl group and a methyl group on the indole ring differentiates it from other similar compounds and may contribute to its unique activities and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methoxyethyl)-2-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGQKZCVBUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CCOC)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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